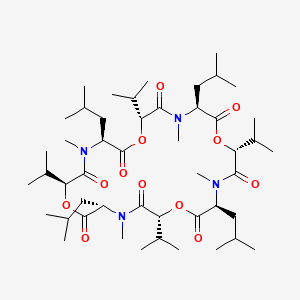
Bassianolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] is a cyclic peptide compound belonging to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of linear dipeptides. Diketopiperazines are known for their diverse biological activities and are found in various natural sources, including microbial cultures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bassianolide typically involves the cyclization of linear peptides. The process begins with the synthesis of the linear peptide chain, which is then subjected to cyclization under specific conditions. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of diketopiperazines, including this compound, often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic peptides by anchoring the linear peptide chain to a solid support, facilitating the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stereochemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of novel materials and as a building block for complex molecular architectures
Mecanismo De Acción
The mechanism of action of Bassianolide involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(Phe-Pro): Another diketopiperazine with distinct biological activities.
Cyclo(Leu-Pro): Known for its antimicrobial properties.
Cyclo(Val-Pro): Exhibits unique stereochemical properties and biological effects.
Uniqueness
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] is unique due to its specific sequence of amino acids and the presence of N-methylated leucine and D-valine residues.
Propiedades
IUPAC Name |
(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLDJERFENQ-GWUCKCKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
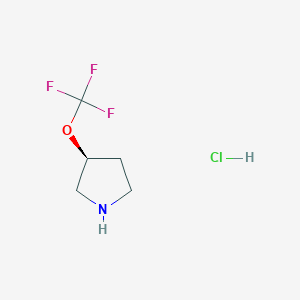


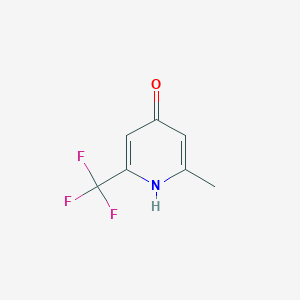
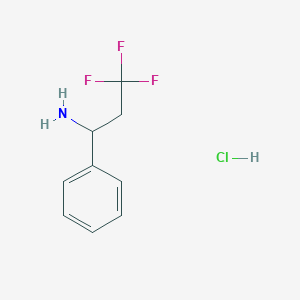

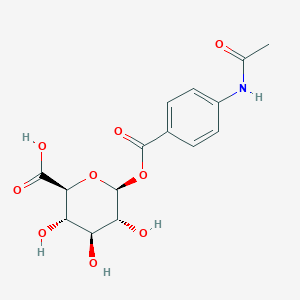
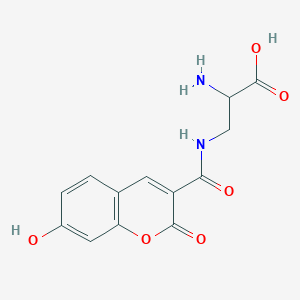
![(2S)-2-[[4-[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8058509.png)
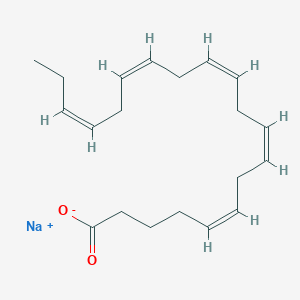
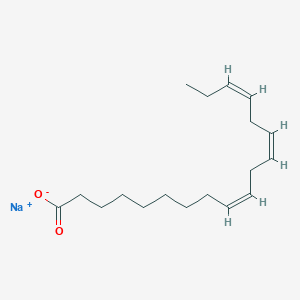
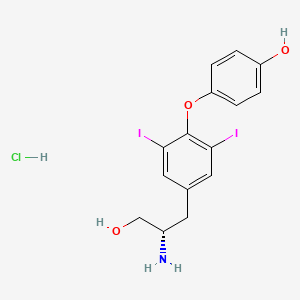
![(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione](/img/structure/B8058546.png)
![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)
